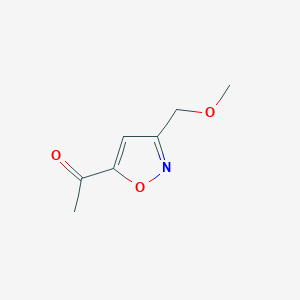
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone can be achieved through several routes. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of (Z)-2-alkynone O-methyl oxime with a gold catalyst can yield fluoroisoxazoles . Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity, employing catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include the use of catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized isoxazole derivatives .
Scientific Research Applications
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new drugs.
Biology: Isoxazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone can be compared with other isoxazole derivatives, such as:
1-(isoxazol-3-yl)ethanone: Similar in structure but lacks the methoxymethyl group.
1-(3-Phenyl-isoxazol-5-yl)-ethanone: Contains a phenyl group instead of a methoxymethyl group.
The presence of the methoxymethyl group in this compound imparts unique properties, such as increased solubility and potential for specific biological interactions .
Biological Activity
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone is a compound that belongs to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Synthesis and Structure
The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. The structure of this compound can be characterized by its isoxazole ring, which contributes to its biological properties. The methoxymethyl group at position 3 is crucial for enhancing the compound's solubility and reactivity.
Anti-inflammatory Activity
Isoxazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds with structural similarities to this compound have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a study highlighted that certain isoxazole derivatives exhibited significant COX-2 inhibitory activity with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Research has demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. A case study involving novel isoxazole compounds reported that specific derivatives exhibited cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). The study revealed that these compounds could alter the expression levels of apoptosis-related genes such as Bcl-2 and p21WAF-1, suggesting mechanisms through which they exert their anticancer effects .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily through cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results against both bacterial and fungal strains. For example, a series of synthesized benzofuran-isoxazole hybrids demonstrated high activity against multiple pathogens, with structure–activity relationship studies indicating that electron-donating groups enhance antimicrobial activity .
Study on COX Inhibition
A systematic evaluation of several isoxazole derivatives revealed that compounds with specific substitutions exhibited potent COX-2 inhibition. The most effective compounds had IC50 values ranging from 0.04 to 0.48 μM for COX-2, demonstrating their potential as anti-inflammatory agents .
Cytotoxic Effects on Cancer Cells
In a detailed investigation of cytotoxicity, it was found that certain isoxazoles significantly reduced cell viability in HL-60 cells. The results indicated that these compounds could trigger apoptotic pathways, further supporting their potential as anticancer agents .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C7H9NO3/c1-5(9)7-3-6(4-10-2)8-11-7/h3H,4H2,1-2H3 |
InChI Key |
OXNVDPOYMYBSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















